molecular formula C13H16O4 B12091979 3-O-Benzyl-D-glucal

3-O-Benzyl-D-glucal

Cat. No.: B12091979
M. Wt: 236.26 g/mol
InChI Key: LKEBLOVVXQGUNK-UHFFFAOYSA-N
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Description

3-O-Benzyl-D-glucal is a derivative of D-glucal, an unsaturated sugar. It is characterized by the presence of a benzyl group attached to the oxygen atom at the third position of the glucal molecule. This compound is widely used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl-D-glucal typically involves the benzylation of D-glucal. One common method includes the use of benzyl chloride and a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzylated derivatives, alcohols, aldehydes, and acids. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-O-Benzyl-D-glucal is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-O-Benzyl-D-glucal involves its interaction with specific molecular targets. In biological systems, it can inhibit glycosidases by mimicking the natural substrates of these enzymes. This inhibition occurs through the formation of a stable enzyme-inhibitor complex, preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,6-Tri-O-benzyl-D-glucal
  • 2,3,4,6-Tetra-O-benzyl-D-glucal
  • 3-O-Benzyl-D-mannal

Uniqueness

3-O-Benzyl-D-glucal is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other benzylated glucals, it offers different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-(hydroxymethyl)-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEBLOVVXQGUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C=COC(C2O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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